molecular formula C16H14B2F8N2 B1587355 N,N'-Dimethyl-2,7-diazapyrenium difluoroborate CAS No. 21178-14-3

N,N'-Dimethyl-2,7-diazapyrenium difluoroborate

Cat. No.: B1587355
CAS No.: 21178-14-3
M. Wt: 407.9 g/mol
InChI Key: BWDBFPFEKXUMDM-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is a derivative of 2,7-diazapyrene, an azaaromatic compound known for its unique structural geometry and supramolecular properties. This compound is particularly notable for its photophysical properties and its ability to interact with DNA and other nucleotides .

Preparation Methods

The synthesis of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate typically involves the methylation of 2,7-diazapyrene. The process begins with the preparation of 2,7-diazapyrene, which can be synthesized through various methods, including cyclization reactions and cross-coupling reactions. Once the 2,7-diazapyrene is obtained, it undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions . The resulting N,N’-dimethyl-2,7-diazapyrenium is then reacted with boron trifluoride to form the difluoroborate salt .

Comparison with Similar Compounds

N,N’-Dimethyl-2,7-diazapyrenium difluoroborate is unique among similar compounds due to its strong photophysical properties and its ability to form stable complexes with DNA. Similar compounds include:

These comparisons highlight the unique features of N,N’-Dimethyl-2,7-diazapyrenium difluoroborate, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.2BF4/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDBFPFEKXUMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14B2F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376217
Record name N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21178-14-3
Record name N,N'-Dimethyl-2,7-diazapyrenium difluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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